molecular formula C10H9ClN2O2 B1526764 3-(7-chloro-1H-benzimidazol-2-yl)propanoic acid CAS No. 1179224-44-2

3-(7-chloro-1H-benzimidazol-2-yl)propanoic acid

Cat. No. B1526764
M. Wt: 224.64 g/mol
InChI Key: KNPFNMWDLYTACJ-UHFFFAOYSA-N
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Description

“3-(7-chloro-1H-benzimidazol-2-yl)propanoic acid” is a chemical compound with the molecular formula C10H9ClN2O2 . It is also known as "1H-Benzimidazole-2-propanoic acid, 7-chloro-" . The compound has a molecular weight of 224.64 .


Molecular Structure Analysis

The InChI code for “3-(7-chloro-1H-benzimidazol-2-yl)propanoic acid” is 1S/C10H9ClN2O2/c11-6-2-1-3-7-10(6)13-8(12-7)4-5-9(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-(7-chloro-1H-benzimidazol-2-yl)propanoic acid” is a powder at room temperature .

Scientific Research Applications

Novel Synthetic Routes

A study by Ghandi et al. (2011) highlights the synthesis of benzimidazole-fused 1,4-diazepine-5-ones via a one-pot reaction involving 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid. This method yields a series of novel compounds in moderate to excellent yields, showcasing an innovative approach to constructing complex heterocyclic frameworks that could be of interest for further pharmacological exploration or as intermediates in organic synthesis Ghandi, Zarezadeh, & Taheri, 2011.

Catalysis and Cross-Coupling Reactions

Tan et al. (2017) reported on the oxidative heteroarylation of unactivated C(sp3)-H bonds with azole C(sp2)-H bonds. This process, facilitated by copper or nickel catalysis, provides a rapid pathway to β-azolyl propanoic acid derivatives, a class of compounds often found in biologically active molecules and pharmaceuticals. Such cross-coupling reactions are fundamental in drug discovery and synthetic chemistry, suggesting the utility of 3-(7-chloro-1H-benzimidazol-2-yl)propanoic acid derivatives in the development of new therapeutic agents Tan et al., 2017.

Anticancer Potential

Anup Paul and colleagues (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes and evaluated their DNA binding, cellular DNA lesion, and cytotoxicity. These complexes showed substantial in vitro cytotoxic effects against various human cancer cell lines, including lung (A-549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. The study indicates the promise of benzimidazole derivatives in cancer therapy, particularly through their ability to bind DNA and induce cytotoxic effects Paul et al., 2015.

Corrosion Inhibition

The theoretical study by Obot and Obi-Egbedi (2010) on benzimidazole and its derivatives, including 3-(7-chloro-1H-benzimidazol-2-yl)propanoic acid, explores their potential as corrosion inhibitors for mild steel in acidic environments. The study utilizes Density Functional Theory (DFT) to calculate properties relevant to corrosion inhibition, showing agreement with experimental data. This research underlines the importance of benzimidazole derivatives in industrial applications, particularly in protecting metals from corrosion Obot & Obi-Egbedi, 2010.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(4-chloro-1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-6-2-1-3-7-10(6)13-8(12-7)4-5-9(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPFNMWDLYTACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-chloro-1H-benzimidazol-2-yl)propanoic acid

CAS RN

1179224-44-2
Record name 3-(7-chloro-1H-1,3-benzodiazol-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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